molecular formula C10H9F2N3 B13480313 4-[1-(Difluoromethyl)pyrazol-4-yl]aniline

4-[1-(Difluoromethyl)pyrazol-4-yl]aniline

Cat. No.: B13480313
M. Wt: 209.20 g/mol
InChI Key: JOOAYQJZOKOITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(difluoromethyl)-1H-pyrazol-4-yl]aniline is a compound that features a difluoromethyl group attached to a pyrazole ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one, which is then followed by further functionalization to introduce the aniline group . The reaction conditions often involve the use of metal-based catalysts and specific reagents to achieve the desired transformations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic esterification with nanoscale titanium dioxide has been reported to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[1-(difluoromethyl)-1H-pyrazol-4-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in substitution reactions, where specific groups on the pyrazole or aniline moieties are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted pyrazole or aniline derivatives .

Mechanism of Action

The mechanism of action of 4-[1-(difluoromethyl)-1H-pyrazol-4-yl]aniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyrazole derivatives, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole and its analogs .

Uniqueness

4-[1-(difluoromethyl)-1H-pyrazol-4-yl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

4-[1-(difluoromethyl)pyrazol-4-yl]aniline

InChI

InChI=1S/C10H9F2N3/c11-10(12)15-6-8(5-14-15)7-1-3-9(13)4-2-7/h1-6,10H,13H2

InChI Key

JOOAYQJZOKOITB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN(N=C2)C(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.